molecular formula C12H8BrF3N2O2S B12612893 {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918341-67-0

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B12612893
CAS No.: 918341-67-0
M. Wt: 381.17 g/mol
InChI Key: MRRNYOMSSVRXHG-UHFFFAOYSA-N
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Description

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which {2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a bromine atom, a trifluoromethyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918341-67-0

Molecular Formula

C12H8BrF3N2O2S

Molecular Weight

381.17 g/mol

IUPAC Name

2-[2-[4-bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H8BrF3N2O2S/c13-9-2-1-6(3-8(9)12(14,15)16)17-11-18-7(5-21-11)4-10(19)20/h1-3,5H,4H2,(H,17,18)(H,19,20)

InChI Key

MRRNYOMSSVRXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)C(F)(F)F)Br

Origin of Product

United States

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